molecular formula C16H12Cl2N4O B5697908 2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide

Cat. No. B5697908
M. Wt: 347.2 g/mol
InChI Key: FUHAVDRUQNSXCY-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound has been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide in lab experiments is its potential use as an anti-cancer agent. It has also been shown to have anti-inflammatory and anti-microbial properties, making it a versatile compound for various studies. However, one limitation of using this compound is its limited solubility in water, which may affect its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide. One direction is to further study its anti-cancer properties and potential use in cancer treatment. Another direction is to study its anti-inflammatory and anti-microbial properties in more detail. Additionally, further studies may be conducted to improve the solubility of this compound in water for more effective use in lab experiments.

Synthesis Methods

2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide has been synthesized using various methods. One of the most common methods is the reaction of 2-(1H-benzimidazol-1-yl)acetohydrazide with 2,3-dichlorobenzaldehyde in the presence of a base. This reaction results in the formation of 2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide. Other methods include the reaction of 2-(1H-benzimidazol-1-yl)acetohydrazide with other aldehydes or ketones.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide has potential applications in scientific research. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been studied for its potential use in the treatment of bacterial and fungal infections.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-12-5-3-4-11(16(12)18)8-20-21-15(23)9-22-10-19-13-6-1-2-7-14(13)22/h1-8,10H,9H2,(H,21,23)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHAVDRUQNSXCY-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzimidazol-1-YL)-N'-(2,3-dichlorobenzylidene)acetohydrazide

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